molecular formula C23H22F3N5O B11241777 6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B11241777
M. Wt: 441.4 g/mol
InChI Key: XQXJBYZSSDYILG-UHFFFAOYSA-N
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Description

6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a trifluoromethylbenzoyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached through acylation reactions, typically using trifluoromethylbenzoyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-phenyl-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C23H22F3N5O

Molecular Weight

441.4 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C23H22F3N5O/c1-16-15-20(28-17-7-3-2-4-8-17)29-22(27-16)31-13-11-30(12-14-31)21(32)18-9-5-6-10-19(18)23(24,25)26/h2-10,15H,11-14H2,1H3,(H,27,28,29)

InChI Key

XQXJBYZSSDYILG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C4

Origin of Product

United States

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